3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H11F3N2O4S2 and its molecular weight is 380.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidine derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazolidine derivatives are known to affect a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known to exhibit a variety of biological responses, making them a highly prized moiety .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery .
Properties
IUPAC Name |
3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S2/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYFRALCQUHMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.